molecular formula C14H15NO3S B1414254 Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate CAS No. 2197055-31-3

Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate

Cat. No.: B1414254
CAS No.: 2197055-31-3
M. Wt: 277.34 g/mol
InChI Key: FHWLCPMSJWLOKF-UHFFFAOYSA-N
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Description

Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate (CAS: 2197055-31-3) is a sulfur-containing indole derivative with the molecular formula C₁₄H₁₅NO₃S and a molecular weight of 277.34 g/mol . Its structure features a 1-methylindole core substituted with a formyl group at the 3-position and a thioacetate ester at the 2-position.

Properties

IUPAC Name

ethyl 2-(3-formyl-1-methylindol-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-3-18-13(17)9-19-14-11(8-16)10-6-4-5-7-12(10)15(14)2/h4-8H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWLCPMSJWLOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C2=CC=CC=C2N1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Indole Core

The foundational step involves synthesizing or obtaining ethyl indole-2-carboxylate, which serves as the precursor for subsequent modifications. This can be achieved via classic Fischer indole synthesis or other indole formation methods, often involving phenylhydrazine derivatives and ketones or aldehydes under acidic conditions.

Formylation at the 3-Position

The key step is introducing the formyl group at the 3-position of the indole ring. The most reliable and widely used approach is the Vilsmeier-Haack reaction , which employs:

  • Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)
  • Reaction Conditions:
    • Dissolve ethyl indole-2-carboxylate in DMF
    • Add POCl₃ dropwise at room temperature
    • Stir for 1 hour
    • Quench with crushed ice and neutralize with aqueous NaOH
    • Recrystallize or purify via filtration

This yields ethyl 3-formyl-1H-indole-2-carboxylate with high regioselectivity at the 3-position. The reaction conditions are optimized by controlling temperature (0°C to room temperature) and molar ratios to maximize yield and minimize side reactions.

Research Data:

Parameter Conditions Yield Reference
Reagents POCl₃ / DMF ~91% ,
Temperature 0°C to RT - -

Thioesterification and Coupling with Ethyl Thioacetate

The next step involves attaching the thioester group to the indole ring at the 2-position. This is achieved through nucleophilic substitution or condensation reactions between the formylated indole and ethyl thioacetate derivatives:

  • Method:
    • React the formylated indole with ethyl thioacetate or chloroacetate derivatives
    • Use base (e.g., triethylamine) or catalytic conditions to facilitate nucleophilic attack
    • Conduct the reaction at low temperature (0°C) to room temperature
    • Reaction times typically range from 4 to 8 hours

Reaction Optimization:

  • Use a molar ratio of 1:1.2 (indole derivative to ethyl thioacetate)
  • Maintain inert atmosphere if necessary
  • Employ solvents like dichloromethane or acetonitrile

Research Data:

Reagent Conditions Yield (%) Reference
Ethyl chloroacetate NaOH / MeOH, 2–4 hrs 60–75% ,

Final Purification and Characterization

Purification involves column chromatography or recrystallization, with solvents such as hexane/ethyl acetate. The compound's structure is confirmed via spectroscopic techniques:

  • IR: Characteristic C=O stretches (~1720 cm⁻¹ for ester, ~1680 cm⁻¹ for formyl)
  • ¹H NMR: Signals for formyl proton (~10 ppm), methyl groups (~2.4–2.6 ppm), ethyl ester (triplet ~1.2 ppm, quartet ~4.1 ppm)
  • Mass Spectrometry: Molecular ion peak matching the calculated molecular weight (~277.34 g/mol)

Industrial and Scalable Methods

For large-scale synthesis, continuous flow reactors and optimized reaction parameters are employed to enhance yield, purity, and safety. Process intensification techniques include:

Summary Table of Preparation Methods

Step Methodology Reagents Conditions Yield References
Indole core synthesis Fischer indole synthesis Phenylhydrazine + ketone Acidic, reflux Variable ,
3-Formylation Vilsmeier-Haack POCl₃ / DMF 0°C to RT, 1 hr ~91% ,
Thioester coupling Nucleophilic substitution Ethyl thioacetate derivatives 0°C–RT, 4–8 hrs 60–75% ,

Research Findings and Notes

  • The Vilsmeier-Haack reaction remains the most reliable for regioselective formylation at the 3-position of indoles.
  • Optimization of reaction parameters, such as temperature, reagent molar ratios, and solvent choice, significantly improves yields and minimizes side products.
  • The subsequent coupling with ethyl thioacetate derivatives is straightforward, but requires careful control of reaction conditions to prevent over-alkylation or side reactions.
  • Spectroscopic data confirm the structure and purity of the synthesized compound, with IR, NMR, and MS serving as definitive characterization tools.

Chemical Reactions Analysis

Types of Reactions: Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: The formyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

  • Substitution: The thioacetate group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation: Ethyl [(3-carboxy-1-methyl-1H-indol-2-yl)thio]acetate.

  • Reduction: Ethyl [(3-methyl-1-methyl-1H-indol-2-yl)thio]acetate.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate serves as a crucial building block for synthesizing more complex indole derivatives. Its ability to undergo various chemical reactions enhances its utility in organic synthesis.

Reaction Type Description Common Reagents
OxidationConversion of formyl to carboxylic acidKMnO₄ in acidic medium
ReductionConversion of formyl to hydroxymethyl groupNaBH₄ in methanol/ethanol
Electrophilic SubstitutionSubstitution at the indole ringHalogens or nitrating agents

Biology

The compound exhibits a broad spectrum of biological activities, including:

  • Anticancer Activity : Research indicates that it can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a study reported an IC50 value of approximately 25 µM against HCT116 cells after 72 hours of treatment, demonstrating its potential as an anticancer agent.
  • Antimicrobial Properties : this compound shows significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infectious diseases .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for further research into inflammatory conditions.
Activity Type Effectiveness Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryInhibits cytokine production

Anticancer Activity

A study on the anticancer properties of this compound revealed significant cytotoxicity against several cancer cell lines. The compound demonstrated an IC50 value of approximately 25 µM against HCT116 cells after 72 hours of treatment, suggesting its potential for further development as an anticancer drug.

Antimicrobial Properties

In antimicrobial assays, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests that it could serve as a lead compound for developing new antibiotics, particularly important given the rising problem of antibiotic resistance.

Mechanism of Action

The mechanism by which Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate exerts its effects involves its interaction with molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thioacetate group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Indole Thioesters

Ethyl 2-(1H-indol-3-yl)acetate (CAS: 778-82-5)
  • Structure : Features an oxygen-based acetate group at the indole 3-position instead of a thioester at the 2-position.
  • Properties : Molecular weight 189.21 g/mol , with a lower logP (indicating higher hydrophilicity) compared to the target compound .
  • Applications : Serves as a precursor for indole-based drug candidates, but its oxygen ester may confer faster metabolic degradation than sulfur analogs.
Methyl 2-(1H-indol-3-yl)acetate (CAS: 1912-33-0)
  • Structure : Methyl ester variant with a 3-indolyl group.

Aromatic Thioesters with Heterocyclic Moieties

Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate
  • Structure : Combines a thioacetate group with an oxadiazole ring substituted with a hydroxyphenyl group.
  • Properties : The oxadiazole ring enhances electron-withdrawing effects, while the hydroxyl group improves water solubility. Synthesized via alkaline coupling of thiols with ethyl chloroacetate .
  • Applications: Demonstrates antioxidant activity due to the phenolic moiety, a feature absent in the target compound .
Ethyl 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate (CAS: 1207036-82-5)
  • Structure : Imidazole core with chlorophenyl and tolyl substituents linked via thioacetate.
  • Applications : Likely explored for antimicrobial or anticancer activity, leveraging the imidazole’s bioisosteric properties.

Aminophenyl and Benzoyl Thioesters

Ethyl 2-((4-aminophenyl)thio)acetate
  • Structure: Thioacetate linked to a 4-aminophenyl group.
  • Synthesis: Produced via reaction of 4-aminobenzenethiol with ethyl chloroacetate in DMF/K₂CO₃ .
  • Applications: The amino group enables further functionalization (e.g., Schiff base formation), a strategy used in antiviral compound development .
Ethyl 2-((4-chlorobenzoyl)thio)acetate
  • Structure : Benzoyl-substituted thioester with a chlorine atom.
  • Properties : LogP 3.2 (calculated), higher than the target compound’s predicted logP (~2.5), indicating greater hydrophobicity .
  • Reactivity : The electron-withdrawing chlorine and benzoyl group may accelerate hydrolysis compared to indole-based thioesters.

Table 1: Key Parameters of Selected Compounds

Compound Name Molecular Formula MW (g/mol) logP Key Functional Groups Applications/Activity
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate C₁₄H₁₅NO₃S 277.34 ~2.5* Formyl, thioester, methyl Potential antiviral/antioxidant
Ethyl 2-(1H-indol-3-yl)acetate C₁₂H₁₃NO₂ 189.21 ~1.8 Oxygen ester Drug precursor
Ethyl 2-((5-(2-hydroxyphenyl)-oxadiazol-2-yl)thio)acetate C₁₂H₁₂N₂O₃S 280.30 ~1.9 Oxadiazole, hydroxyl Antioxidant
Ethyl 2-((4-chlorobenzoyl)thio)acetate C₁₁H₁₁ClO₂S 242.72 3.2 Benzoyl, chlorine Enzyme inhibition

*Estimated using Molinspiration-based calculations.

Biological Activity

Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are known for their significant biological properties, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic

These properties are attributed to their ability to interact with various biological targets, making them valuable in drug development .

This compound exhibits its biological effects through several mechanisms:

Target Receptors:
Indole derivatives often bind to multiple receptors, influencing various biochemical pathways. This binding can modulate cellular signaling, leading to therapeutic effects in diseases such as cancer and infections.

Biochemical Pathways:
The compound's structure allows it to participate in numerous biochemical reactions, enhancing its potential as a therapeutic agent. For instance, the formyl group can undergo oxidation to yield carboxylic acids, while the indole ring can participate in electrophilic substitutions, allowing for the synthesis of more complex derivatives with enhanced activity.

Anticancer Activity

A study investigating the anticancer properties of indole derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC50 value of approximately 25 µM against HCT116 cells after 72 hours of treatment. This activity was attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of apoptotic pathways .

Cell LineIC50 (µM)Treatment Duration
HCT1162572 hours
CT2660–9048 hours

Antimicrobial Properties

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. Results indicated that the compound exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Synthetic Routes and Transformations

The synthesis of this compound typically involves:

  • Vilsmeier-Haack Reaction : This method is commonly used for formylating indole derivatives.
  • Thioether Formation : The introduction of the thio group can be achieved through nucleophilic substitution reactions involving thiols.

These synthetic approaches not only yield the target compound but also allow for the derivatization of indoles to enhance their biological activities .

Comparison with Related Compounds

This compound shares structural similarities with other indole derivatives, such as ethyl 3-formyl-1H-indole-2-carboxylate. However, the presence of the thio group in this compound may confer unique biological activities that are not present in its analogs.

Compound NameUnique Features
Ethyl 3-formyl-1H-indole-2-carboxylateLacks thio group
Ethyl [(3-formyl-1-methylindol-2-yl)thio]Contains thio group enhancing reactivity

Q & A

Q. Basic

  • ¹H NMR : Focus on diagnostic signals:
    • Indole NH (δ 10–12 ppm, absent due to 1-methylation).
    • Formyl proton (δ ~9.8–10.2 ppm, singlet).
    • Thioacetate CH₂ (δ ~3.8–4.1 ppm, quartet for ethyl group; δ ~3.3 ppm, singlet for SCH₂).
      Example: Ethyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate showed distinct SCH₂ at δ 3.3 ppm .
  • IR : Confirm C=O (1720–1740 cm⁻¹ for ester; 1660–1680 cm⁻¹ for formyl). Use KBr pellets and baseline correction to minimize noise.

What crystallographic challenges arise during structural determination, and how can SHELX tools address them?

Advanced
The compound’s flexible thioacetate chain and rotatable formyl group often cause disorder in crystal lattices. SHELXL refinement strategies:

  • Use ISOR restraints for thermal motion of mobile groups.
  • Apply DFIX/FLAT commands to maintain bond geometry.
  • For twinning, employ TWIN/BASF commands. SHELXPRO can interface with cryo-EM data for high-resolution models . Example: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate required ISOR restraints for the ethyl group .

How do steric and electronic effects influence the reactivity of the thioacetate group in cross-coupling reactions?

Advanced
The electron-withdrawing formyl group at the 3-position deactivates the indole ring, reducing nucleophilicity. The thioacetate’s sulfur participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), but steric hindrance from the 1-methyl group can slow oxidative addition. Mitigation strategies:

  • Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates.
  • Optimize solvent polarity (e.g., DMF > THF) to enhance solubility.
    Comparative studies with ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate show similar electronic profiles .

What purification strategies are effective for isolating this compound from byproducts?

Q. Basic

  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 → 1:1). Monitor fractions by TLC (Rf ~0.3–0.5).
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals. For polar byproducts, add 5% MeOH to the mobile phase .

How can computational modeling predict tautomeric equilibria involving the formyl group?

Advanced
Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates energy differences between tautomers. The enol-formyl tautomer is typically 5–8 kcal/mol less stable than the keto form. Use Gaussian or ORCA software with solvent models (e.g., PCM for DMSO). Compare with experimental NMR shifts: the keto form’s formyl proton appears as a singlet, while enolic forms show broad OH signals .

What intermediates are critical in synthesizing related indole-thioacetate derivatives?

Basic
Key intermediates include:

  • 3-Formyl-1-methyl-1H-indole : Synthesized via Vilsmeier-Haack formylation.
  • Ethyl thioacetate : Prepared from thioacetic acid and ethanol under acid catalysis.
  • 2-Mercaptoindole derivatives : Generated via reduction of disulfides (e.g., NaBH₄ in EtOH) .

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced

  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate conditions (pH, temperature).
  • Metabolite profiling : LC-MS/MS can identify degradation products that may skew activity.
  • Structural analogs : Compare with ethyl {[3-(hydroxymethyl)quinolin-2-yl]thio}acetate to isolate substituent effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl [(3-formyl-1-methyl-1H-indol-2-yl)thio]acetate

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